2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
Description
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (CAS 1156381-32-6) is an organic compound with the molecular formula C₉H₁₀BrFOS and a molecular weight of 265.15 g/mol . Its structure features a bromo-fluorophenyl ring substituted with a methylsulfanyl group linked to an ethanol moiety. The compound is a liquid at room temperature and is cataloged by American Elements for life science research, though safety data remain unavailable .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLASJBLHTLTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a sulfide or thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanal or 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanoic acid.
Reduction: Formation of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. The presence of the bromine and fluorine atoms may influence its reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and analogous structures:
Reactivity and Electronic Effects
- Halogen Substituents : The target compound’s ortho-bromo and para-fluoro substituents create steric hindrance and electron-withdrawing effects, influencing reactivity in substitution or coupling reactions. In contrast, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one () has para-chloro and bromo groups, which may alter electronic distribution for nucleophilic attacks on the ketone .
- Sulfur-Containing Groups: The sulfanyl (-S-) group in the target compound is less oxidized than the sulfonyl (-SO₂-) group in (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (), impacting redox behavior and hydrogen-bonding capacity .
- Heterocyclic vs.
Biological Activity
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol, with the molecular formula CHBrFOS, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and research.
- Molecular Weight : 265.15 g/mol
- IUPAC Name : 2-[(4-bromo-2-fluorobenzyl)sulfanyl]ethanol
- Chemical Structure : The compound features a bromine and fluorine atom on a phenyl ring, linked to a sulfanyl group and an ethan-1-ol moiety.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 4-bromo-2-fluorobenzyl chloride and thiourea.
- Reaction Conditions : The reaction is followed by hydrolysis to yield the desired product.
The exact biochemical pathways affected by this compound are not fully understood. However, preliminary studies suggest interactions with various biomolecules, potentially influencing cellular processes.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Compounds containing bromine and sulfur moieties have demonstrated high potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity | MIC (μM) |
|---|---|---|
| 4-Bromo Compound | Antibacterial | 12.4 (S. aureus) |
| 4-Fluoro Compound | Antibacterial | 16.1 (K. pneumoniae) |
Anti-inflammatory Properties
Some derivatives of similar compounds have shown greater anti-inflammatory activity than curcumin, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
In a recent investigation into the biological activities of various substituted phenolic compounds, those with bromo and sulfanyl groups demonstrated enhanced inhibition of hepatic stellate cell activation, indicating a possible role in liver fibrosis treatment .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, compounds with similar structures typically exhibit moderate to high bioavailability and can be metabolized through common pathways involving hydroxylation and conjugation.
Applications in Research and Medicine
Given its structural characteristics, this compound is positioned as a valuable intermediate in organic synthesis. Its potential applications include:
- Drug Development : Investigated as a precursor for novel therapeutic agents.
- Biological Research : Used to study interactions with biomolecules and cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
